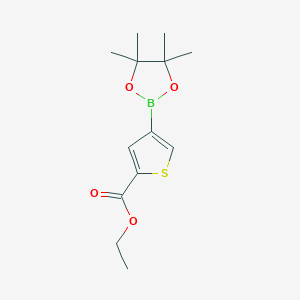

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronate ester derivative featuring a thiophene backbone substituted with an ethyl ester group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. This compound (CAS: 1150271-60-5) has a molecular formula of C₁₃H₁₉BO₄S and a molecular weight of 282.16 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity with aryl halides under palladium catalysis . Its synthesis typically involves lithiation-borylation strategies, as seen in analogous thiophene-boronate esters .

Properties

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-6-16-11(15)10-7-9(8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZXCRFTIVBVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of a halogenated thiophene with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), ethanol, or water.

Major Products

Coupling Products: Aryl or vinyl-substituted thiophenes.

Oxidation Products: Alcohols or phenols.

Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Materials Science: Incorporated into polymers and electronic materials due to its conductive properties.

Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of biologically active compounds.

Catalysis: Used in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring can participate in π-π interactions, enhancing the reactivity and stability of the compound .

Comparison with Similar Compounds

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophene-3-Carboxylate (CAS: 960116-27-2)

- Structure : Boronate group at the 5-position of thiophene, ester at 3-position.

- Molecular Formula: C₁₁H₁₄BNO₂S.

- Molecular Weight : 235.11 g/mol.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thieno[3,2-b]Thiophene-2-Carboxylate

- Structure: Fused thienothiophene core with boronate and ester groups.

- Molecular Formula : C₁₅H₁₉BO₄S₂.

- Key Differences : The fused ring system extends π-conjugation, increasing stability and altering electronic properties for optoelectronic applications .

Benzene-Based Boronate Esters

Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetate

- Structure : Phenyl ring substituted with boronate and ethyl acetate groups.

- Molecular Formula : C₁₆H₂₁BO₄.

- Key Differences : The benzene ring provides greater electronic delocalization but lower reactivity in cross-couplings compared to thiophene derivatives .

Heterocyclic Derivatives with Extended Functionality

Ethyl 6-Methyl-4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophen-3-yl]-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structure : Combines thiophene-boronate with a tetrahydropyrimidine-thione moiety.

- Key Differences : The added heterocycle enhances hydrogen-bonding capacity, making it suitable for pharmaceutical applications .

Comparative Data Table

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 1207557-61-6) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H19BO4S

- Molecular Weight : 282.16 g/mol

- IUPAC Name : this compound

- Purity : 95%

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases such as GSK-3β and IKK-β. These kinases are involved in inflammatory pathways and cell signaling processes that regulate cell survival and proliferation .

- Anti-inflammatory Properties : Studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. This suggests a potential role in treating inflammatory diseases .

- Cytotoxicity Evaluation : The cytotoxic effects of the compound have been assessed in various cell lines including HT-22 (neuronal cells) and BV-2 (microglial cells). The results indicated that it does not significantly decrease cell viability at concentrations up to 10 µM, which is promising for therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

- Neuroinflammation Model : In a study assessing neuroinflammatory responses, this compound was shown to significantly reduce inflammatory markers in BV-2 cells when treated with lipopolysaccharide (LPS), indicating its potential as an anti-neuroinflammatory agent .

- Kinase Inhibition Study : A comparative analysis of various compounds revealed that those containing similar dioxaborolane moieties exhibited potent inhibitory effects against GSK-3β. The study highlighted the structural features contributing to enhanced activity .

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling or functionalization of thiophene derivatives. A common method is the Miyaura borylation of halogenated thiophene precursors using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) . Key parameters for optimization include:

- Catalyst loading : 1–5 mol% Pd for cost efficiency and yield balance.

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux (80–100°C).

- Base : Cs₂CO₃ or KOAc to stabilize intermediates and drive deprotonation . Monitoring reaction progress via TLC or HPLC-MS ensures minimal side products like deboronation or ester hydrolysis.

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what substrates are compatible?

The pinacol boronate group enables coupling with aryl/heteroaryl halides (Br, I) or triflates. Applications include:

- Drug design : Synthesis of biaryl motifs for kinase inhibitors or receptor ligands .

- Material science : Construction of conjugated polymers for organic electronics. Compatibility depends on steric/electronic effects: Electron-deficient aryl halides (e.g., nitro-substituted) react faster, while bulky substrates may require Buchwald-Hartwig conditions .

Advanced Research Questions

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

Confirming regioselectivity (e.g., boronate at C4 vs. C5 of thiophene) requires:

- X-ray crystallography : SHELXL refinement (e.g., CCDC deposition codes from Acta Crystallographica ).

- NMR spectroscopy : ¹H-¹¹B HMBC or 2D NOESY to assign substituent positions.

- Mass spectrometry : HRMS to distinguish isomers with identical molecular formulas. For example, in , the boronate group at C5 (vs. C4 in the target compound) alters coupling reactivity, necessitating precise characterization .

Q. How does the electronic nature of the thiophene-ester moiety influence catalytic efficiency in cross-coupling?

The electron-withdrawing ester group (CO₂Et) polarizes the thiophene ring, enhancing oxidative addition of Pd⁰ to the C–B bond. Computational studies (DFT) reveal:

- Reduced electron density at the boronate carbon, accelerating transmetallation.

- Steric effects : The ethyl ester minimizes steric hindrance compared to bulkier esters, improving turnover frequency (TOF) . Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates.

Q. What strategies mitigate boron retention in final products during multi-step syntheses?

Boron-containing intermediates often require protection/deprotection. Effective approaches include:

- Trityl protection : Masking the boronate with trityl chloride, followed by acidic cleavage.

- Fluorous tagging : Facilitates purification via fluorous solid-phase extraction (F-SPE) .

- In situ quenching : Adding pinacol to scavenge excess B reagents, reducing side reactions .

Methodological Challenges and Data Contradictions

Q. How can researchers address discrepancies in reported melting points or purity across studies?

Variations arise from:

- Crystallization conditions : Slow cooling vs. rapid precipitation alters polymorphism.

- Hygroscopicity : Boronates absorb moisture, affecting observed melting ranges (e.g., reports "Keep in dark place, Sealed in dry") . Standardized protocols (e.g., USP guidelines) for drying and storage under inert atmosphere (N₂/Ar) improve reproducibility.

Q. What mechanistic insights explain unexpected byproducts in coupling reactions with this compound?

Common byproducts include:

- Homocoupled thiophenes : Caused by Pd black formation; adding ligands (e.g., SPhos) stabilizes Pd⁰ .

- Ester hydrolysis : Mitigated by anhydrous conditions or using tert-butyl esters. Mechanistic studies (e.g., kinetic isotope effects, radical traps) distinguish between oxidative addition vs. radical pathways .

Tables for Key Data

Table 1. Comparative Reactivity in Suzuki-Miyaura Coupling

| Substrate (Ar–X) | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 92 | 45 | |

| 2-Iodopyridine | 78 | 32 | |

| 4-Nitrochlorobenzene | 65 | 28 |

Table 2. Analytical Parameters for Structural Confirmation

| Technique | Key Parameters | Application Example |

|---|---|---|

| X-ray (SHELXL) | R-factor < 0.05 | Regiochemistry of boronate |

| ¹¹B NMR | δ 28–32 ppm (boronate) | Detecting hydrolysis |

| HRMS | m/z 282.16 (M+H⁺) | Purity validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.